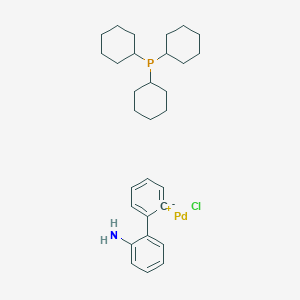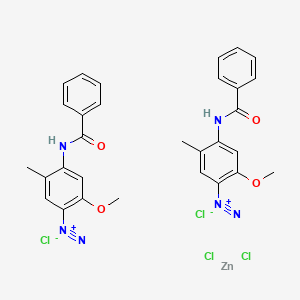![molecular formula C7H10O B12058811 rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B12058811.png)
rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol: est un composé organique bicyclique avec une structure unique qui comprend un cycle à sept chaînons fusionné à un cycle à cinq chaînons
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol implique généralement la réaction de Diels-Alder, où un diène et un diénophile réagissent pour former la structure bicyclique. Les conditions de réaction incluent souvent des températures élevées et l'utilisation d'un solvant tel que le toluène ou le xylène. Le produit est ensuite purifié par recristallisation ou chromatographie.
Méthodes de production industrielle : Dans un contexte industriel, la production de this compound peut impliquer des réacteurs à écoulement continu pour optimiser les conditions de réaction et augmenter le rendement. Les catalyseurs et les conditions de réaction spécifiques sont affinés pour garantir une pureté élevée et une efficacité optimale.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol peut subir des réactions d'oxydation pour former des cétones ou des aldéhydes. Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les réactions de réduction peuvent convertir le composé en divers alcools ou hydrocarbures. Le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs typiques.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres. L'halogénation à l'aide de brome (Br2) ou de chlore (Cl2) est un exemple courant.
Réactifs et conditions courants :
Oxydation : KMnO4, CrO3, H2O2
Réduction : NaBH4, LiAlH4, H2/Pd
Substitution : Br2, Cl2, SOCl2
Principaux produits formés :
Oxydation : Cétones, aldéhydes
Réduction : Alcools, hydrocarbures
Substitution : Dérivés halogénés
Applications de la recherche scientifique
Chimie : Le this compound est utilisé comme élément constitutif dans la synthèse organique. Sa structure unique permet la création de molécules complexes, ce qui le rend précieux dans le développement de nouveaux matériaux et catalyseurs.
Biologie : En recherche biologique, ce composé est étudié pour son potentiel en tant que ligand dans les réactions catalysées par les enzymes. Sa capacité à interagir avec les molécules biologiques en fait un candidat pour le développement de médicaments et les études biochimiques.
Médecine : Les dérivés du composé sont explorés pour leurs propriétés thérapeutiques potentielles. La recherche est en cours pour étudier son rôle dans le développement de nouveaux produits pharmaceutiques, en particulier dans le ciblage d'enzymes ou de récepteurs spécifiques.
Industrie : Dans le secteur industriel, le this compound est utilisé dans la production de polymères et de résines. Sa stabilité et sa réactivité le rendent adapté à la création de matériaux haute performance.
Mécanisme d'action
Le mécanisme par lequel le this compound exerce ses effets implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. La structure du composé lui permet de s'insérer dans des sites de liaison spécifiques, influençant l'activité de ces cibles. Les voies impliquées peuvent inclure la transduction du signal et les processus métaboliques, en fonction de l'application spécifique.
Applications De Recherche Scientifique
Chemistry: rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate its role in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating high-performance materials.
Mécanisme D'action
The mechanism by which rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Composés similaires :
- rel-(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- rel-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
- rel-(1R,2R,4R)-7-oxobicyclo[2.2.1]hept-5-en-2-yl acetate
Comparaison : Le rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol se distingue par sa stéréochimie et sa réactivité spécifiques. Bien que les composés similaires partagent la structure bicyclique, la présence de différents groupes fonctionnels et la stéréochimie peuvent modifier considérablement leur comportement chimique et leurs applications. Par exemple, le rel-(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Propriétés
Formule moléculaire |
C7H10O |
|---|---|
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
(1R,4R)-bicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2/t5-,6+,7?/m1/s1 |
Clé InChI |
MKOSBHNWXFSHSW-JEAXJGTLSA-N |
SMILES isomérique |
C1[C@@H]2CC([C@H]1C=C2)O |
SMILES canonique |
C1C2CC(C1C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058734.png)


![Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl-](/img/structure/B12058746.png)

![5H-Benzo[b]phosphindole, 5-chloro-](/img/structure/B12058763.png)

![5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12058769.png)




